molecular formula C10H8O4 B12878036 6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid CAS No. 51648-99-8

6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid

Cat. No.: B12878036
CAS No.: 51648-99-8
M. Wt: 192.17 g/mol
InChI Key: VHHDWARWLJIUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phthalic anhydride and methyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

CAS No.

51648-99-8

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

6-methyl-1-oxo-3H-2-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-5-2-8-6(4-14-10(8)13)3-7(5)9(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

VHHDWARWLJIUBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(COC2=O)C=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.